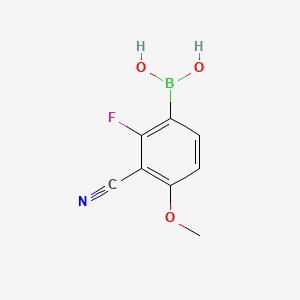

3-Cyano-2-fluoro-4-methoxyphenylboronic acid

Description

BenchChem offers high-quality 3-Cyano-2-fluoro-4-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-2-fluoro-4-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7BFNO3 |

|---|---|

Molecular Weight |

194.96 g/mol |

IUPAC Name |

(3-cyano-2-fluoro-4-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H7BFNO3/c1-14-7-3-2-6(9(12)13)8(10)5(7)4-11/h2-3,12-13H,1H3 |

InChI Key |

LCLZAVYWETWPKN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)C#N)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid (CAS 2573124-20-4)

[1][2][3][4]

Executive Summary

3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS 2573124-20-4) is a highly specialized organoboron intermediate used primarily in the discovery of small-molecule therapeutics. Characterized by a dense substitution pattern on the phenyl ring, this scaffold integrates three distinct pharmacophores—a nitrile (cyano) group, a fluorine atom, and a methoxy group—into a single building block.

This configuration offers unique advantages in medicinal chemistry: the nitrile acts as a robust hydrogen bond acceptor and metabolic gatekeeper; the ortho-fluorine modulates the pKa of the boronic acid and influences the conformational lock of the final biaryl product; and the para-methoxy group provides electron density to counterbalance the electron-withdrawing nature of the cyano and fluoro substituents.

This guide details the physicochemical properties, synthesis pathways, and critical handling protocols required to utilize this compound effectively in high-stakes drug development programs.

Chemical Profile & Properties[4][5][6][7][8][9][10][11][12][13]

The following data aggregates predicted and empirical properties based on the structural activity relationships (SAR) of polysubstituted phenylboronic acids.

| Property | Specification | Technical Insight |

| CAS Number | 2573124-20-4 | Unique identifier for regulatory filing. |

| IUPAC Name | (3-Cyano-2-fluoro-4-methoxyphenyl)boronic acid | |

| Molecular Formula | C₈H₇BFNO₃ | |

| Molecular Weight | 194.96 g/mol | Ideal for fragment-based drug design (FBDD). |

| Appearance | White to off-white solid | Typical of high-purity arylboronic acids. |

| Solubility | DMSO, Methanol, DMF | Low solubility in non-polar solvents (Hexane). |

| Predicted pKa | ~7.2 – 7.8 | The ortho-F and meta-CN lower the pKa relative to PhB(OH)₂ (8.8), increasing Lewis acidity. |

| Stability | Moisture Sensitive | Prone to protodeboronation under strong basic/aqueous conditions. |

Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

Direct lithiation of the precursor arene is risky due to the presence of the nitrile (cyano) group, which is susceptible to nucleophilic attack by organolithium or Grignard reagents (leading to imines or ketones). Therefore, the most robust synthesis route is Transition-Metal Catalyzed Borylation (Miyaura Borylation).

Recommended Protocol: Miyaura Borylation

This protocol avoids the use of strong nucleophiles, preserving the cyano functionality.

-

Precursor: 1-Bromo-3-cyano-2-fluoro-4-methoxybenzene (or the corresponding aryl chloride/triflate).

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon, combine the aryl bromide (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv) in a reaction vessel.

-

Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%). The bidentate ferrocene ligand is crucial to prevent catalyst decomposition.

-

Solvation: Add anhydrous 1,4-dioxane (degassed).

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor conversion via LC-MS.

-

Workup (Critical): The product is initially the pinacol ester. To obtain the free acid (CAS 2573124-20-4), perform an oxidative hydrolysis using NaIO₄/NH₄OAc in Acetone/Water, or transesterification with diethanolamine followed by acid hydrolysis.

Synthesis Pathway Visualization

Figure 1: Safe synthesis pathway via Miyaura Borylation to avoid nucleophilic attack on the nitrile group.

Reactivity & Applications

The Suzuki-Miyaura Coupling Context

This boronic acid is an electron-deficient nucleophile .

-

Electronic Effect: The electron-withdrawing cyano (-CN) and fluoro (-F) groups pull electron density away from the boron center. This makes the transmetallation step (transfer of the aryl group to Palladium) slower compared to electron-rich boronic acids.

-

Protodeboronation Risk: The ortho-fluoro group facilitates hydrolytic cleavage of the C-B bond (protodeboronation), especially in the presence of strong bases (e.g., NaOH, KOtBu) and heat.

Optimized Coupling Conditions

To maximize yield and minimize side reactions, use the following "Self-Validating" protocol:

-

Base Selection: Use mild, non-nucleophilic bases. Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are superior to hydroxides.

-

Catalyst System: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or Pd(dtbpf)Cl₂ ) to accelerate the oxidative addition and transmetallation steps, compensating for the boronic acid's lower reactivity.

-

Solvent System: THF/Water (4:1) or Dioxane/Water (4:1). The presence of water is necessary for the boronic acid activation, but excess water at high temps promotes deboronation.

Mechanism Visualization

Figure 2: Catalytic cycle emphasizing the Transmetallation step where the specific electronic properties of CAS 2573124-20-4 are critical.

Handling, Safety & Storage

Storage Protocols[14][15]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Long-term exposure to moist air causes the formation of boroxine anhydrides (trimerization), which alters stoichiometry.

-

Container: Tightly sealed glass vials with Teflon-lined caps.

Safety Hazards (GHS Classification)

-

Acute Toxicity: Contains a nitrile moiety. Treat as potentially toxic if ingested or inhaled (metabolic release of cyanide is unlikely but possible under extreme degradation).

-

Skin/Eye Irritation: Standard for boronic acids (H315, H319).

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13102. Link

-

Boroncore Catalog. "Product 2573124-20-4: 3-cyano-2-fluoro-4-methoxyphenylboronic acid."[2][3][4][5] Accessed 2026.[5] Link

Sources

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. 2573124-20-4 | 3-cyano-2-fluoro-4-methoxyphenylboronic acid | Boroncore [boroncore.com]

- 3. 1111096-09-3 | 4-Cyano-3,5-dimethylphenylboronic acid pinacol ester | Boroncore [boroncore.com]

- 4. AB606323 | CAS 2573124-20-4 – abcr Gute Chemie [abcr.com]

- 5. 174501-65-6 | 1-丁基-3-甲基咪唑四氟硼酸盐 | Boroncore [boroncore.com]

An In-Depth Technical Guide to 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics and advanced materials. Among the vast array of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of a specific, highly functionalized reagent, 3-Cyano-2-fluoro-4-methoxyphenylboronic acid, with a focus on its chemical identity, synthesis, and practical applications for researchers in drug discovery and organic synthesis.

While direct public documentation for "3-Cyano-2-fluoro-4-methoxyphenylboronic acid" is sparse, this guide will focus on the closely related and commercially available analogue, 3-Cyano-2-fluorophenylboronic acid . The principles, synthetic strategies, and reaction methodologies discussed herein are directly applicable and adaptable for the synthesis and utilization of the title compound and its derivatives.

Chemical Structure and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physicochemical properties.

Chemical Structure and Identifiers

3-Cyano-2-fluorophenylboronic acid is a trifunctionalized benzene ring, featuring a boronic acid group, a cyano group, and a fluorine atom. This unique combination of substituents imparts specific reactivity and electronic properties to the molecule.

-

Chemical Name: 3-Cyano-2-fluorophenylboronic acid

-

Synonyms: 3-Cyano-2-fluorobenzeneboronic acid

-

CAS Number: 957121-05-0

-

Molecular Formula: C₇H₅BFNO₂

-

Molecular Weight: 164.93 g/mol

Table 1: Chemical Identifiers and Properties of 3-Cyano-2-fluorophenylboronic acid and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| 3-Cyano-2-fluorophenylboronic acid | 957121-05-0 | C₇H₅BFNO₂ | 164.93 | B(C1=C(C(=CC=C1)C#N)F)(O)O |

| 3-Cyano-4-fluorophenylboronic acid | 214210-21-6[1] | C₇H₅BFNO₂[1] | 164.93[1] | B(C1=CC(=C(C=C1)F)C#N)(O)O[1] |

| 3-Cyanophenylboronic acid | 150255-96-2 | C₇H₆BNO₂ | 146.94 | B(C1=CC(=CC=C1)C#N)(O)O |

The Simplified Molecular-Input Line-Entry System (SMILES) for 3-Cyano-2-fluorophenylboronic acid is B(C1=C(C(=CC=C1)C#N)F)(O)O. This notation provides a machine-readable representation of the molecule's two-dimensional structure.

Structural Visualization

A clear understanding of the spatial arrangement of atoms is crucial for predicting reactivity.

Caption: 2D structure of 3-Cyano-2-fluorophenylboronic acid.

Synthesis of Arylboronic Acids: A Mechanistic Perspective

The synthesis of functionalized arylboronic acids is a cornerstone of modern organic chemistry. The most common and robust methods involve the formation of an organometallic intermediate followed by quenching with a boron electrophile.

General Synthetic Pathways

Two primary strategies dominate the synthesis of arylboronic acids:

-

Grignard Reaction: This method involves the reaction of an aryl halide with magnesium metal to form an aryl magnesium halide (Grignard reagent), which is then reacted with a trialkyl borate.

-

Lithiation: This approach utilizes a strong organolithium base to either deprotonate an acidic aromatic proton (ortho-lithiation) or perform a halogen-lithium exchange with an aryl halide. The resulting aryllithium species is then quenched with a trialkyl borate.

The choice between these methods is dictated by the nature and position of the substituents on the aromatic ring, as they can influence the stability of the organometallic intermediate and the regioselectivity of the reaction.

Caption: Key synthetic routes to arylboronic acids.

Proposed Synthesis of 3-Cyano-2-fluorophenylboronic acid: A Step-by-Step Protocol

Reaction Scheme:

2-Fluorobenzonitrile → 3-Cyano-2-fluorophenylboronic acid

Materials and Equipment:

-

2-Fluorobenzonitrile

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Dry ice/acetone bath

-

Magnetic stirrer

Experimental Protocol:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-fluorobenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 3-Cyano-2-fluorophenylboronic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields.

-

Low Temperature: The lithiation and borylation steps are performed at -78 °C to control the reactivity of the organolithium species, prevent side reactions such as decomposition, and ensure regioselectivity.

-

Acidic Workup: The hydrolysis of the boronic ester intermediate to the final boronic acid is facilitated by acidic conditions.

Applications in Drug Discovery and Organic Synthesis

The true value of a synthetic building block is realized in its application. 3-Cyano-2-fluorophenylboronic acid is a versatile reagent for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of 3-Cyano-2-fluorophenylboronic acid with an aryl bromide.

Materials and Equipment:

-

3-Cyano-2-fluorophenylboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (or another suitable solvent system)

-

Reaction vial or flask

-

Magnetic stirrer and heating plate

Experimental Protocol:

-

Reaction Setup: To a reaction vial is added 3-Cyano-2-fluorophenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent Addition: Toluene and water (e.g., in a 4:1 ratio) are added to the vial. The mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: The vial is sealed and heated to 80-100 °C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Self-Validating System: The success of the Suzuki coupling is contingent on the careful exclusion of oxygen, which can deactivate the palladium catalyst. A properly degassed reaction mixture and the maintenance of an inert atmosphere are critical. The progress of the reaction should be monitored to determine the optimal reaction time and prevent the formation of byproducts.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Cyano-2-fluorophenylboronic acid.

-

Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

3-Cyano-2-fluorophenylboronic acid and its analogues are highly valuable building blocks for the synthesis of complex organic molecules. Their unique substitution pattern allows for the introduction of key functionalities that can modulate the biological activity and physical properties of target compounds. A thorough understanding of their synthesis, reactivity, and handling is essential for their effective utilization in research and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ these versatile reagents in their synthetic endeavors.

References

-

PubChem. 3-Cyano-4-fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Shaanxi Bloom Tech Co., Ltd. 3-Cyanophenylboronic Acid CAS 150255-96-2. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Lígia C. R. D. de Água, et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

- Google Patents. Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

-

ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

SpringerLink. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of biologically active boron-containing compounds. [Link]

Sources

A Technical Guide for the Procurement and Application of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid in Advanced Research

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic procurement and utilization of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS No. 2573124-20-4). This highly functionalized boronic acid is a valuable building block in modern synthetic chemistry, offering a unique combination of reactive handles for the construction of complex molecular architectures.

Compound Overview and Strategic Value

3-Cyano-2-fluoro-4-methoxyphenylboronic acid is an aromatic boronic acid featuring a strategically substituted phenyl ring. The interplay of its functional groups dictates its chemical reactivity and makes it a sought-after reagent for specific applications.

-

Boronic Acid Moiety [-B(OH)₂]: This is the primary reactive site, enabling the compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1]

-

Electron-Withdrawing Groups (-CN, -F): The cyano and fluoro substituents significantly influence the electronic nature of the phenyl ring. The fluorine atom, with its high electronegativity, can modulate pKa, enhance metabolic stability, and improve binding affinity in drug candidates.[2][3] The cyano group is a versatile synthetic handle and can act as a hydrogen bond acceptor. The combination of these groups makes the aromatic ring electron-deficient, which can affect its reactivity in cross-coupling reactions.[4][5]

-

Electron-Donating Group (-OCH₃): The methoxy group provides an additional point for potential functionalization and influences the overall electronic and steric properties of the molecule.

This specific substitution pattern is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over a molecule's electronic and physiological properties is paramount.

Procurement and Supplier Analysis

The acquisition of high-purity, well-characterized starting materials is a critical first step for reproducible and successful research. 3-Cyano-2-fluoro-4-methoxyphenylboronic acid is a specialty reagent available from a select number of chemical suppliers. When choosing a supplier, researchers should consider not only the price but also the stated purity, availability of stock, and the quality of supporting documentation like a Certificate of Analysis (CoA).

Table 1: Comparative Supplier Analysis for 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS 2573124-20-4)

| Supplier | Catalog Number | Purity | Quantity Options | Price (USD) | Availability |

| abcr Gute Chemie | AB606323 | - | - | Contact for quote | - |

| Boroncore | - | >98% | Custom | Contact for quote | - |

| ChemScene | CS-0178099 | >98% | 50 mg, 100 mg, 250 mg | Contact for quote | In Stock |

| Key Organics | 78-2996 | >97% | 1g, 5g | Contact for quote | In Stock |

| Ambeed | A377286 | 97% | 1g, 5g | $118 - $354 | In Stock |

Note: Pricing and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information.

Expert Recommendation: For initial small-scale studies, suppliers like ChemScene or Ambeed offering smaller quantities with immediate availability are suitable. For larger-scale synthesis or long-term projects, establishing contact with suppliers like Boroncore or Key Organics for bulk quotations is recommended. Always request and scrutinize the lot-specific Certificate of Analysis upon receipt to confirm identity and purity.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. The electron-deficient nature of the aromatic ring, due to the fluoro and cyano groups, can influence the reaction kinetics and may require careful optimization of catalytic conditions.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Representative Protocol

This protocol is a robust starting point, adaptable for various aryl halides.

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can poison the catalyst.

-

Heating and Monitoring: Heat the reaction mixture (e.g., to 90-100 °C) and monitor its progress by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Self-Validation: The success of the protocol is validated at multiple stages. Reaction monitoring confirms the consumption of starting material. Post-purification, the structure and purity of the final compound must be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Underpinnings

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

While specific published applications for 3-Cyano-2-fluoro-4-methoxyphenylboronic acid are not widespread, the structural motif it helps to create is highly relevant in modern drug discovery.

-

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][6] The cyano group can serve as a bioisostere for other functional groups or as a key interaction point with a biological target.[7] Therefore, this boronic acid is an attractive building block for creating new chemical entities for screening in various therapeutic areas. Aromatic nitriles are generally stable in vivo and do not readily metabolize to release cyanide.[7]

-

Materials Science: The electronic properties conferred by the fluoro and cyano substituents make this reagent potentially useful for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of the researcher and maintain the integrity of the reagent.

-

Safety Precautions:

-

Always handle 3-Cyano-2-fluoro-4-methoxyphenylboronic acid in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

-

-

Storage and Stability:

-

Boronic acids can be susceptible to degradation through oxidation and protodeboronation, and some are known to form cyclic anhydrides (boroxines) upon dehydration.[8][9]

-

Store the compound in a tightly sealed container in a cool, dry, and dark place.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong shelf life.

-

For unstable boronic acids, conversion to more stable derivatives like MIDA boronates can be an effective strategy for long-term storage and use.[8][9]

-

References

- The Role of Fluorinated Heterocycles: Focus on 2-Cyano-3-fluoropyridine. (n.d.). Self-published.

- Boronic Acid Warehouse Storage: Solutions & Supply Options. (n.d.). Cubework.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 38-39.

- Cyanogenic and Fluorine Compounds in Pharmaceutical Science. (2019). Chemistry Stack Exchange.

- Organoborons. (n.d.). Frontier Specialty Chemicals.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.

- A Researcher's Guide to Boronic Ester Stability: A Compar

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- The Many Roles for Fluorine in Medicinal Chemistry. (2008). Journal of Medicinal Chemistry.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- 3-Cyano-4-fluorobenzeneboronic acid | 214210-21-6. (n.d.). Sigma-Aldrich.

- Safety D

- Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. (n.d.). Self-published.

- 3-Cyano-2,4-difluorophenylboronic acid. (n.d.). Sigma-Aldrich.

- Astro Chemicals: Home. (n.d.). Astro Chemicals, Inc.

- Lab Chemicals. (n.d.). Thermo Fisher Scientific - US.

- Method for producing Suzuki coupling compound catalysed by a nickel compound. (2004).

- Safety Data Sheet Lor

- Safety Data Sheet: Silicon dioxide. (2024). Chemos GmbH & Co. KG.

- Altogen Chemicals: Manufacturer of Ultra-Pure HCDS and Specialty Chemicals (USA). (n.d.). Altogen Chemicals.

- Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling. (2018).

- Suzuki reaction. (n.d.). Wikipedia.

- Alliance Chemical - Industrial and Laboratory Chemicals | Acids, Bases, Solvents. (n.d.). Alliance Chemical.

- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2018). Beilstein Journal of Organic Chemistry.

- Reactivity of boronic acids: past and present. (2023).

- Bulk Chemicals Inc. (n.d.). Bulk Chemicals, Inc.

- (3,4-Difluoro-2-methoxyphenyl)boronic acid. (n.d.). BLDpharm.

- 4-Methoxyphenylboronic acid, min. 97%. (n.d.). Strem.

- 2-Fluorophenylboronic acid. (n.d.). PubChem.

- 4-Methoxyphenylboronic acid, 97% 1 g. (n.d.). Thermo Scientific Chemicals.

- 503220 Frutonile Safety Data Sheet. (2015).

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules.

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.

- Safety d

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cubework.com [cubework.com]

Novel Fluorinated Phenylboronic Acid Building Blocks for Drug Discovery

Executive Summary

Fluorinated phenylboronic acids (FPBAs) occupy a paradoxical niche in modern medicinal chemistry. They serve two distinct, high-value functions: as transient synthetic intermediates for installing metabolically stable fluorinated arenes, and as reversible covalent warheads in final drug candidates (e.g., proteasome inhibitors). However, the very electronic properties that make fluorine desirable—high electronegativity and lipophilicity modulation—destabilize the boronic acid moiety, leading to rapid protodeboronation and synthetic failure.

This guide moves beyond standard catalog listings to address the handling, stabilization, and application of these labile building blocks. We explore the transition from unstable boronic acids to robust surrogates like MIDA boronates and Trifluoroborates , and detail their application in designing reversible covalent inhibitors.

The Fluorine-Boron Interplay: Electronic Causality

To effectively utilize FPBAs, one must understand how fluorine substitution alters the Lewis acidity of the boron center.

The Electronic Tug-of-War

The boron atom in a boronic acid is electron-deficient (Lewis acidic) with a vacant p-orbital.

-

Inductive Effect (-I): Fluorine is highly electronegative. When placed on the phenyl ring, it pulls electron density away from the boron center, increasing its Lewis acidity.

-

Resonance Effect (+R): Fluorine has lone pairs that can donate back into the ring, but the inductive withdrawal dominates, especially at the ortho and meta positions.

The Consequence: Increased Lewis acidity facilitates the formation of the boronate "ate" complex (the active species in Suzuki coupling). However, it also lowers the activation energy for protodeboronation (hydrolytic cleavage of the C-B bond).

The "Ortho-Effect" Trap

Substrates with fluorine at the ortho position (e.g., 2,6-difluorophenylboronic acid) are notoriously unstable. The electron withdrawal is maximized, and the resulting carbanion intermediate during protodeboronation is stabilized by the adjacent fluorine atoms.

Figure 1: The Strategic Landscape. Fluorine substitution enhances reactivity but compromises stability, requiring a careful balance in synthetic planning.

Overcoming the Protodeboronation Trap

The primary failure mode in coupling FPBAs is the loss of the boron group before the C-C bond forms. This is pH-dependent.

Mechanism of Failure

Under the basic conditions of a standard Suzuki reaction, the boronic acid forms a boronate anion

The Solution: MIDA Boronates (Slow Release Strategy)

To couple unstable FPBAs, we utilize N-methyliminodiacetic acid (MIDA) boronates.

-

Structure: The boron is

hybridized and coordinatively saturated. It has no vacant p-orbital, rendering it immune to protodeboronation and unreactive toward transmetalation. -

Slow Release: Under mild aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free acid low, preventing decomposition.

Figure 2: The MIDA Slow-Release Protocol. The reservoir effect prevents the accumulation of unstable boronic acid, favoring cross-coupling over decomposition.

Boronic Acids as Therapeutic Warheads[1]

Beyond synthesis, FPBAs are valuable as Reversible Covalent Inhibitors (RCIs) .

Mechanism of Action

Boronic acids act as transition-state analogs. They form a tetrahedral adduct with nucleophilic serine or threonine residues in the active site of enzymes (e.g., the 26S proteasome).

-

Reversibility: Unlike Michael acceptors (acrylamides) which form permanent bonds, the Boron-Oxygen bond is reversible. This reduces off-target toxicity (immunogenicity).[1]

-

Fluorine Tuning: By adding fluorine to the phenyl ring, medicinal chemists can drop the

of the boronic acid. This fine-tunes the equilibrium between the trigonal (unbound) and tetrahedral (bound) states at physiological pH (7.4).

Key Examples:

-

Bortezomib (Velcade): First-in-class proteasome inhibitor.

-

Ixazomib (Ninlaro): A chlorinated/fluorinated analog with improved oral bioavailability.

Experimental Protocols

Protocol A: Cross-Coupling of Unstable Fluorinated MIDA Boronates

Use this protocol for 2-pyridyl boronates, 2,6-difluorophenyl boronates, or polyfluorinated variants.

Materials:

-

Aryl Chloride/Bromide (1.0 equiv)

-

Fluorinated MIDA Boronate (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv) OR XPhos Pd G2 (0.02 equiv)

-

Base: K3PO4 (7.5 equiv) - High stoichiometry is required to drive MIDA hydrolysis.

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the MIDA boronate, aryl halide, and Pd catalyst/ligand.

-

Degassing: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Prep: Separately degas the Dioxane/Water mixture.

-

Initiation: Add the solvent and the solid K3PO4.

-

Reaction: Heat to 60°C .

-

Why 60°C? This temperature is the "sweet spot" where MIDA hydrolysis releases the boronic acid at the same rate the Pd catalyst consumes it. Higher temperatures may accelerate protodeboronation of the released acid.

-

-

Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide. The MIDA boronate spot will persist (reservoir effect).

-

Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted boronic acid) and brine. Dry over MgSO4.[2]

Protocol B: Synthesis of Fluorinated Building Blocks (Miyaura Borylation)

Use this to synthesize the boronic ester from a fluorinated aryl halide if it is not commercially available.

Critical Note: For polyfluorinated substrates, standard Miyaura borylation often fails due to reductive dehalogenation. Use Pd(dppf)Cl2 with KOAc in Dioxane .

-

Combine Fluorinated Aryl Bromide (1.0 equiv),

(1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), and KOAc (3.0 equiv). -

Heat at 90°C in anhydrous dioxane.

-

Self-Validation: If you observe the de-halogenated arene (Ar-H) by GC/MS, lower the temperature to 70°C and switch to a more active catalyst like Pd(PCy3)2 to speed up borylation over reduction.

Selection Guide: Boron Species for Drug Discovery

| Property | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate | Trifluoroborate ( |

| Atom Economy | High | Moderate | Low | High |

| Stability (Air/Moisture) | Low (esp. with Fluorine) | High | Very High | High |

| Protodeboronation Risk | Critical | Moderate | Negligible | Low |

| Solubility | Polar/Aqueous | Organic | Organic (Polar) | Organic/Aqueous |

| Use Case | Simple couplings, Warheads | Standard intermediates | Unstable/Slow-release | Aqueous chemistry |

References

-

Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. Link

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

-

Kozuch, S., & Martin, J. M. (2012). Halogen Bond Asymmetry in Solution. Journal of the American Chemical Society.[3] (Discusses Fluorine electronic effects). Link

-

Couché, E., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research. Link

-

Knapp, D. M., et al. (2009). In situ generation of unstable boronic acids from MIDA boronates. Journal of the American Chemical Society. Link

Sources

Trisubstituted Arylboronic Acids Featuring Cyano and Fluoro Groups: A Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trisubstituted arylboronic acids functionalized with both cyano and fluoro groups represent a class of exceptionally valuable building blocks in contemporary medicinal chemistry. Their unique electronic properties, conferred by the synergistic effects of a strong π-accepting nitrile and a powerful inductive-withdrawing fluorine atom, offer unparalleled advantages in modulating the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of these critical reagents. We delve into the causality behind synthetic choices, from regioselective C–H borylation to classical ortho-metalation strategies, and present detailed, field-tested protocols. The narrative is grounded in authoritative literature, offering researchers and drug development professionals the foundational knowledge and practical insights required to leverage these powerful tools in their synthetic endeavors.

The Strategic Imperative: Why Cyano and Fluoro Substitution?

The confluence of a boronic acid, a cyano group, and a fluorine atom on an aromatic scaffold is not a random assortment of functionalities. It is a deliberate design strategy aimed at creating molecular building blocks with a pre-packaged set of desirable properties for drug discovery.[1]

-

The Arylboronic Acid Moiety: This functional group is the linchpin for molecular assembly, serving as a stable, versatile, and generally non-toxic precursor for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

-

The Fluoro Group: Fluorine has become a cornerstone of modern medicinal chemistry.[4] Its introduction can profoundly influence a molecule's metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity. Furthermore, its strong electron-withdrawing nature can significantly lower the pKa of nearby functionalities.[5][6]

-

The Cyano Group: The nitrile functionality is a potent, polar electron-withdrawing group. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions within a target protein's binding pocket, and serve as a bioisostere for other functional groups. Its rigid, linear geometry also imparts specific conformational constraints.

The combination of these groups on a single aryl ring creates a powerful trifecta: a synthetic handle (boronic acid), a metabolic blocker and pKa modulator (fluorine), and a potent polar/binding element (cyano group).

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of polysubstituted arylboronic acids, particularly those with strong electron-withdrawing groups, can be challenging.[7] The choice of strategy depends heavily on the desired substitution pattern and the compatibility of functional groups.

Modern Approach: Iridium-Catalyzed C–H Borylation

Direct C–H activation and borylation has emerged as the premier strategy for its efficiency and atom economy.[8] Iridium-based catalyst systems are particularly effective and tolerate a wide range of functional groups, including nitriles.[9][10]

Causality and Mechanistic Insight: The reaction is typically catalyzed by an Iridium(I) complex, such as [Ir(COD)(OMe)]₂, in conjunction with a bipyridine ligand (e.g., 4,4′-di-tert-butylbipyridine, dtbpy). The catalytic cycle involves the formation of a reactive tris(boryl)iridium(III) species which then undergoes oxidative addition to an aromatic C–H bond.[8][11] The regioselectivity of this reaction is primarily governed by sterics; the catalyst will functionalize the least hindered C–H bond.[12] This makes it exceptionally useful for borylating positions meta to existing substituents, a traditionally difficult transformation to achieve.[9]

Caption: Iridium-Catalyzed C-H Borylation Workflow.

Protocol 2.1: General Procedure for Ir-Catalyzed Borylation of a Disubstituted Fluoro/Cyano Arene

-

Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the fluoro/cyano-substituted arene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4′-di-tert-butylbipyridine (dtbpy) (0.03 mmol, 3.0 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., cyclohexane, THF, or cyclopentyl methyl ether, approx. 0.5 M concentration) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring for 12-24 hours. Monitor reaction progress by GC-MS or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired arylboronate ester.

Classical Approach: Directed Ortho-Metalation (DoM)

For substitution patterns not accessible via sterically-controlled C-H borylation, DoM followed by borylation is a robust alternative.[13] This method relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that is then trapped with an electrophilic boron source.

Causality and Mechanistic Insight: Both fluorine and cyano groups can act as directing groups, though their efficacy varies. The process involves coordination of the organolithium base to the heteroatom of the DMG, which delivers the base to the proximal C-H bond, lowering the kinetic barrier to deprotonation.[13] The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid.[14]

Protocol 2.2: General Procedure for DoM and Borylation

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the fluoro/cyano-substituted arene (1.0 mmol, 1.0 equiv) and anhydrous THF (approx. 0.2 M).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 mmol, 1.1 equiv), dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (1.2 mmol, 1.2 equiv) dropwise via syringe. The reaction is typically exothermic. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acid (e.g., 2 M HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude arylboronic acid can often be used directly or purified by recrystallization.

Physicochemical Properties: The Impact of Electron Withdrawal

The presence of both cyano and fluoro groups renders the aromatic ring significantly electron-deficient. This has profound consequences for the properties of the boronic acid moiety.

Lewis Acidity: Arylboronic acids are Lewis acids, with typical pKa values ranging from 8-10.[2] Strong electron-withdrawing groups, such as -CN and -F, decrease the electron density on the boron atom, making it more electrophilic and thus a stronger Lewis acid. This results in a lower pKa value.[2][15] This enhanced acidity is critical, as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH, which is often crucial for binding to biological targets.[2]

Caption: Effect of substituents on boronic acid pKa.

Stability and Handling: A common challenge with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[15] While this equilibrium is reversible upon addition of water, it can complicate characterization and stoichiometry. For multi-step syntheses where the boronic acid must endure harsh conditions, it is often protected as a more robust boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[7] MIDA boronates are particularly noteworthy for their exceptional stability to a wide range of reagents and their easy deprotection under mild basic conditions.[7]

Application Spotlight: The Suzuki-Miyaura Cross-Coupling

The primary utility of these building blocks is as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent motifs in pharmaceuticals.[3] Electron-poor arylboronic acids are often excellent substrates in these reactions, sometimes demonstrating enhanced reactivity.[16][17]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 4.1: Representative Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel, combine the trisubstituted arylboronic acid (1.2 mmol, 1.2 equiv), the aryl halide partner (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to reflux (typically 80-110 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final biaryl compound.

Table 1: Comparison of Synthetic Methodologies

| Feature | Iridium-Catalyzed C-H Borylation | Directed Ortho-Metalation (DoM) |

| Regioselectivity | Sterically controlled (least hindered C-H) | Directed by DMG (ortho to DMG) |

| Key Reagents | [Ir] catalyst, B₂pin₂ | Strong base (RLi), B(OR)₃ |

| Temperature | Typically elevated (80-100 °C) | Cryogenic (-78 °C) for lithiation |

| Functional Group Tolerance | Generally very high[9][10] | Limited by compatibility with strong base[14] |

| Atom Economy | High | Moderate |

| Primary Product | Boronate Ester | Boronic Acid |

Conclusion and Future Outlook

Trisubstituted arylboronic acids bearing cyano and fluoro groups are more than just reagents; they are products of a rational design philosophy in medicinal chemistry. The synthetic routes to access them, particularly through modern C-H activation techniques, have become increasingly robust and reliable. Understanding the interplay between their structure, their resulting physicochemical properties like Lewis acidity, and their application in cornerstone reactions like the Suzuki-Miyaura coupling is paramount for any scientist engaged in the synthesis of complex organic molecules. As the demand for finely-tuned, high-performance drug candidates continues to grow, the strategic deployment of these sophisticated building blocks will undoubtedly play an even more critical role in the future of drug discovery.

References

-

Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. Journal of the American Chemical Society, 129(51), 15434–15435. [Link]

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

-

Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3628–3631. [Link]

-

Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry Department. [Link]

-

Couto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Ishiyama, T. (2003). Iridium-catalyzed borylation of arenes and heteroarenes via C-H activation. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

-

Brainly.in User Contribution. (2025). Electron Rich Arylboronic Acids. Brainly.in. [Link]

-

Wegner, K. D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

-

Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(30), 6421-6426. [Link]

-

D'Amato, E. M., & Glorius, F. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 49(1), 158-161. [Link]

-

Ni, H.-G., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Synthesis, 53(19), 3418-3436. [Link]

-

Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Finze, M., et al. (2021). Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates. Chemical Science, 12(1), 221-230. [Link]

-

Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

-

Al-Zoubi, R. M., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4530-4571. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Kristensen, J., et al. (2001). Ortho Borylation of N,N-Dialkyl Benzamides. Organic Syntheses. [Link]

-

Penna, A., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115492. [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University Chemistry Handout. [Link]

-

O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 8(7), 1505-1517. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 9. Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. brainly.in [brainly.in]

- 17. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers & Technical Profile: 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

The following technical guide provides an in-depth analysis of the commercial landscape, chemical profile, and synthetic utility of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid .

Executive Summary

3-Cyano-2-fluoro-4-methoxyphenylboronic acid (CAS: 2573124-20-4 ) is a highly specialized organoboron intermediate used primarily in the discovery of small-molecule therapeutics. Its unique substitution pattern—combining an electron-withdrawing nitrile and fluorine atom with an electron-donating methoxy group—makes it a critical building block for fine-tuning the metabolic stability and potency of kinase inhibitors and GPCR ligands.

While available from select catalog suppliers, this compound is often classified as a "make-to-order" or "short-lead" item due to its specialized nature. For scale-up (>100g), sourcing the stable aryl bromide precursor (3-Bromo-2-fluoro-6-methoxybenzonitrile ) for in-house borylation is a validated cost-reduction strategy.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 3-Cyano-2-fluoro-4-methoxyphenylboronic acid |

| CAS Number | 2573124-20-4 |

| Molecular Formula | C₈H₇BFNO₃ |

| Molecular Weight | 194.96 g/mol |

| MDL Number | MFCD32709211 (Predicted) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |

Structural Analysis

The compound features a 1,2,3,4-substitution pattern on the phenyl ring:

-

C1 (Boronic Acid): The reactive handle for Suzuki-Miyaura cross-coupling.

-

C2 (Fluorine): Provides ortho-fluorine effects, protecting the C-B bond from oxidation while influencing the conformation of the final biaryl product.

-

C3 (Cyano): A strong electron-withdrawing group that increases the acidity of the boronic acid (lowering pKa), potentially enhancing transmetallation rates in coupling reactions.

-

C4 (Methoxy): An electron-donating group that balances the electronic deficiency of the ring, aiding in solubility and providing a hydrogen-bond acceptor site.

Commercial Supply Chain Landscape

Due to the high specificity of this building block, the supply chain is tiered. Researchers should select suppliers based on the required scale and urgency.

Tier 1: Direct Catalog Suppliers (Research Scale: mg to 10g)

These suppliers list the specific CAS 2573124-20-4 and typically hold stock or have validated rapid-synthesis routes.

| Supplier | Catalog # | Region | Lead Time | Purity Guarantee |

| Boroncore | BC019235 | China/Global | Stock / 1-2 Weeks | >97% (HPLC) |

| abcr GmbH | AB606323 | Europe | 2-3 Weeks | >95% |

| Bide Pharm | BD012934 | Asia/Global | 2-3 Weeks | >97% |

Tier 2: Precursor Sourcing (Scale-Up: >100g)

For larger campaigns, purchasing the aryl bromide precursor and performing a Miyaura borylation is often 40-60% more cost-effective. The precursor is 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 1428478-66-3 ).[1][2][3][4]

| Supplier | Precursor CAS | Catalog # | Pack Sizes |

| Enamine | 1428478-66-3 | EN300-7420157 | 1g - 100g |

| BLD Pharm | 1428478-66-3 | BD01144372 | 1g - 500g |

| Fluorochem | 1428478-66-3 | F462799 | 1g - 25g |

Supply Chain Decision Matrix

Figure 1: Strategic sourcing decision tree based on project scale.

Technical Guide: Synthesis & Quality Control

If the boronic acid is unavailable or cost-prohibitive, it can be synthesized from the aryl bromide.

Retrosynthetic Analysis

The target molecule is accessed via a Miyaura Borylation of the commercially available bromide.

-

Starting Material: 3-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 1428478-66-3).[1][2][3][4]

-

Reagent: Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos.

-

Hydrolysis: Sodium periodate (NaIO₄) / Acidic workup.

Validated Synthesis Protocol (Miyaura Borylation)

Step 1: Formation of the Pinacol Ester

-

Charge: In a dry reaction vessel, combine 3-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium Acetate (KOAc, 3.0 eq).

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Degas: Sparge with Argon for 15 minutes.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of bromide.

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to isolate the pinacol ester intermediate.

Step 2: Hydrolysis to Boronic Acid

-

Dissolve: Dissolve the pinacol ester in Acetone/Water (4:1) .

-

Oxidant: Add NH₄OAc (2.0 eq) and NaIO₄ (3.0 eq).

-

Stir: Stir at room temperature for 12–24 hours (oxidative cleavage of the pinacol).

-

Extraction: Extract with EtOAc. Wash with dilute HCl (to remove amine byproducts) and brine.

-

Isolation: Concentrate to yield the free boronic acid.

Quality Control (QC) Parameters

Upon receipt or synthesis, the following QC checks are mandatory to ensure integrity. Boronic acids are prone to dehydration (forming boroxines), which can affect stoichiometry.

| Test | Acceptance Criteria | Notes |

| 1H NMR (DMSO-d6) | δ ~3.9 ppm (s, 3H) : Methoxy group.δ ~7.0-8.0 ppm (m, 2H) : Aromatic protons.δ ~8.0-9.0 ppm (br s, 2H) : B(OH)₂ hydroxyls. | Boronic acid protons may be broad or invisible if trace water is present. |

| 19F NMR | Single peak (approx -110 to -130 ppm). | Absence of starting bromide or deborylated byproduct. |

| HPLC Purity | >95% (Area %) | Check at 254 nm and 210 nm. |

| LC-MS | [M-H]⁻ or [M+H]+ adducts corresponding to mass 195. | Boronic acids often show mass for the boroxine trimer or ester adducts in MS. |

Stability & Handling

-

Protodeboronation Risk: The presence of the ortho-fluorine atom stabilizes the C-B bond against oxidation but can make the compound susceptible to protodeboronation under strongly acidic conditions at high temperatures.

-

Boroxine Equilibrium: Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine). This is reversible and does not affect Suzuki coupling efficiency, provided the molecular weight correction is applied during weighing.

References

-

Boroncore Product Catalog . 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (BC019235). Retrieved from .

-

abcr GmbH . AB606323 Product Page. Retrieved from .

-

EnamineStore . 3-Bromo-2-fluoro-6-methoxybenzonitrile (EN300-7420157).[3] Retrieved from .

-

PubChem . 3-Cyano-4-fluorophenylboronic acid (Related Structure Context). National Library of Medicine. Retrieved from .

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Deployment of 3-Cyano-2-fluoro-4-methoxyphenylboronic Acid in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Introduction: A Multifunctional Building Block for Nuanced SAR Exploration

In the landscape of modern drug discovery, the systematic exploration of a lead compound's Structure-Activity Relationship (SAR) is the critical path to identifying a clinical candidate.[1] The selection of building blocks for analog synthesis is therefore a decision of paramount importance, dictating the efficiency and insightfulness of the optimization campaign. 3-Cyano-2-fluoro-4-methoxyphenylboronic acid is a sophisticated reagent designed for just this purpose. It is not merely a scaffold component; it is a carefully orchestrated tool for probing the intricate microenvironment of a biological target's binding site.

Boronic acids are foundational reagents in medicinal chemistry, primarily due to their utility in robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3][4][5][6] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized centers, a cornerstone of biaryl synthesis, which is a common motif in pharmaceuticals.[7] What sets 3-Cyano-2-fluoro-4-methoxyphenylboronic acid apart is the unique constellation of functional groups appended to the phenylboronic acid core. Each substituent serves a distinct purpose, allowing medicinal chemists to dissect and understand the forces governing ligand-protein interactions.

-

The 2-Fluoro Substituent: The fluorine atom is a bioisostere of hydrogen but with profoundly different electronic properties.[8] Its small size allows it to probe sterically sensitive regions, while its high electronegativity can modulate the pKa of nearby functionalities and create favorable dipole-dipole or hydrogen bond interactions. Crucially, the C-F bond is exceptionally stable, making it a valuable tool for blocking sites of metabolic oxidation, thereby enhancing a compound's pharmacokinetic profile.[9][10]

-

The 3-Cyano Substituent: The nitrile group is a powerful electron-withdrawing group and a potent hydrogen bond acceptor.[11] Its linear geometry allows it to act as a functional mimetic for carbonyls or alkynes.[8] Introducing a cyano group allows chemists to test for the presence of a hydrogen bond donor in the target protein, often leading to significant gains in binding affinity.

-

The 4-Methoxy Substituent: The methoxy group exerts a dual electronic effect: it is σ-electron-withdrawing but π-electron-donating. It can also act as a hydrogen bond acceptor.[12] Its primary role in this context is often to explore deeper, potentially lipophilic pockets within the binding site, influencing both solubility and metabolic properties.[12]

The specific ortho/meta/para arrangement of these three groups provides a highly defined three-dimensional and electronic "probe." By incorporating this single reagent into a lead molecule, a researcher can simultaneously investigate steric tolerance, hydrogen bonding potential, and lipophilicity in three distinct vectors around the phenyl ring.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is the premier method for utilizing 3-Cyano-2-fluoro-4-methoxyphenylboronic acid. It involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate), offering high functional group tolerance and generally excellent yields under mild conditions.[7][13]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Experimental Protocol

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials & Reagents:

-

Aryl/Heteroaryl Halide (or Triflate) (1.0 eq)

-

3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR a combination of a Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground.

-

Solvents: Anhydrous 1,2-Dimethoxyethane (DME) and degassed water, or Toluene/Ethanol/Water.

-

Reaction Vessel: Round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser.

-

Inert Atmosphere: Nitrogen or Argon gas line.

Procedure:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), 3-Cyano-2-fluoro-4-methoxyphenylboronic acid (1.3 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Solvent Addition: Add the organic solvent (e.g., DME) and water in an appropriate ratio (typically 3:1 to 5:1 v/v). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (the aryl halide).

-

Degassing: Sparge the resulting slurry with Nitrogen or Argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture. If using a two-component system, add the precatalyst and ligand.

-

Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 4-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase temperature; consider microwave irradiation. |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure rigorously.2. Screen different palladium catalysts and ligands. |

| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Monitor reaction closely and stop once complete. |

| Difficult Purification | 1. Residual tin or palladium.2. Closely-eluting byproducts. | 1. Treat the organic solution with a scavenger resin or perform an aqueous KF wash.2. Optimize chromatography conditions (try different solvent systems or reverse phase). |

Application in a Hypothetical Kinase Inhibitor SAR Study

Scenario: A screening campaign has identified a lead compound, Lead-1 , with moderate potency (IC₅₀ = 500 nM) against a target kinase. Lead-1 features an unsubstituted phenyl ring that binds in the ATP-binding pocket. The goal is to improve potency and selectivity by exploring the chemical space around this phenyl ring.

SAR Exploration Workflow

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

By synthesizing Analog-1 using 3-Cyano-2-fluoro-4-methoxyphenylboronic acid, the team can test several hypotheses simultaneously:

-

2-Fluoro: Is there steric tolerance for a substituent at the ortho position? Can a fluorine atom form a beneficial interaction or block metabolism?

-

3-Cyano: Is there a hydrogen bond donor in the solvent-exposed region of the pocket that the nitrile can engage?

-

4-Methoxy: Is there a lipophilic pocket at the para position that can accommodate the methoxy group?

Hypothetical SAR Data and Interpretation

| Compound | Structure | Kinase IC₅₀ (nM) | Selectivity vs. Off-Target | Medicinal Chemist's Interpretation |

| Lead-1 | R-Ph | 500 | 5-fold | Baseline activity. Unsubstituted phenyl ring offers a blank canvas for exploration. |

| Analog-1 | R-(3-CN-2-F-4-OMe-Ph) | 25 | 80-fold | Potency Increase (20x): The dramatic potency gain strongly suggests a critical, favorable interaction. The cyano group is likely forming a key hydrogen bond. Selectivity Increase (16x): The specific substitution pattern is not well-tolerated by the off-target kinase, leading to excellent selectivity. The 2-fluoro and 4-methoxy groups likely provide the necessary steric and electronic profile for specific recognition by the target kinase. |

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Supplier of 2-Fluoro-4-methoxyphenylboronic acid CAS 162101-31-7 for Pharmaceutical & Organic Synthesis. Retrieved from [Link]

-

Chinese Chemical Society. (n.d.). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Retrieved from [Link]

-

PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

-

MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

PubMed. (2024). Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Retrieved from [Link]

-

PMC. (2020). Staurosporine Analogs Via C–H Borylation. Retrieved from [Link]

-

ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 6. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. researchgate.net [researchgate.net]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Late-Stage Functionalization with Fluoro-Cyano-Methoxy Phenylboronic Acids

[1]

Executive Summary